(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate (r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 721927-49-7
VCID: VC5018539
InChI: InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Molecular Formula: C19H28N2O5
Molecular Weight: 364.442

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

CAS No.: 721927-49-7

Cat. No.: VC5018539

Molecular Formula: C19H28N2O5

Molecular Weight: 364.442

* For research use only. Not for human or veterinary use.

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate - 721927-49-7

Specification

CAS No. 721927-49-7
Molecular Formula C19H28N2O5
Molecular Weight 364.442
IUPAC Name benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Standard InChI InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1
Standard InChI Key PUAXRJKHHACRHI-OAHLLOKOSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1

Introduction

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a synthetic organic compound with a molecular formula of C19H28N2O5 and a molecular weight of approximately 364.4 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a dimethylamino group and a benzyl moiety contributes to its structural complexity and potential reactivity in various chemical contexts.

Synthesis and Applications

The synthesis of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves protecting group strategies and peptide coupling reactions. This compound has potential applications in pharmaceutical research due to its structural similarity to biologically active molecules. The dimethylamino group enhances solubility and bioavailability, which may contribute to its potential as a pharmaceutical agent.

Biological Activity and Interaction Studies

Compounds with similar structures to (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate have been investigated for their roles in modulating biological pathways, including those related to cancer and inflammation. Interaction studies involving this compound are essential for understanding its binding affinities and mechanisms of action. These studies can provide insights into its therapeutic potential and safety profile.

Related Compounds

Several compounds share structural similarities with (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate. Notable examples include:

  • Benzyl 2-amino-5-oxopentanoate: Lacks the tert-butoxycarbonyl group, making it more reactive due to the unprotected amine.

  • (S)-tert-butyl 4,5-diamino-5-oxopentanoate: Contains two amino groups, potentially increasing biological activity.

  • Dimethylaminopentanoic acid: Similar backbone without the benzyl group, affecting solubility and interaction profiles.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
Benzyl 2-amino-5-oxopentanoateLacks Boc groupMore reactive
(S)-tert-butyl 4,5-diamino-5-oxopentanoateTwo amino groupsPotentially more biologically active
Dimethylaminopentanoic acidNo benzyl groupMore polar

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